The Role of (3R,13Z)-3-Hydroxydocosenoyl-CoA in Fatty Acid Metabolism: A Technical Guide
The Role of (3R,13Z)-3-Hydroxydocosenoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,13Z)-3-hydroxydocosenoyl-CoA is a pivotal, yet transient, intermediate in the biosynthesis of the very-long-chain monounsaturated fatty acid (VLCFA), (13Z)-docosenoic acid, commonly known as erucic acid. This technical guide delineates the specific role of (3R,13Z)-3-hydroxydocosenoyl-CoA within the broader context of fatty acid metabolism, focusing on the enzymatic pathways responsible for its synthesis and subsequent conversion. The document provides a comprehensive overview of the fatty acid elongation cycle, quantitative data on related enzymatic activities, detailed experimental protocols for the study of such intermediates, and visual representations of the pertinent metabolic and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating VLCFA metabolism and its implications in various physiological and pathological states.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
Fatty acids are a diverse class of molecules characterized by varied chain lengths, degrees of saturation, and the presence of functional groups such as hydroxylations.[1] Those with 22 or more carbon atoms are classified as very-long-chain fatty acids (VLCFAs).[1] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and also serve as precursors for lipid mediators.[2][3][4] The metabolism of VLCFAs is a highly regulated process to maintain lipid homeostasis, and disruptions in these pathways can lead to a range of inherited diseases, including ichthyosis, myopathies, and demyelination.[1]
The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical four-step elongation process carried out by membrane-embedded enzymes.[1] This guide focuses on a specific intermediate in the synthesis of the C22:1 VLCFA erucic acid: (3R,13Z)-3-hydroxydocosenoyl-CoA.
The Biosynthesis of Erucic Acid and the Role of (3R,13Z)-3-Hydroxydocosenoyl-CoA
Erucic acid ((13Z)-docosenoic acid) is synthesized through the elongation of oleic acid (C18:1), which is initially activated to oleoyl-CoA.[2][3] This elongation process involves the addition of two-carbon units from malonyl-CoA in a four-step cycle catalyzed by a complex of enzymes located in the ER membrane.[1][2]
The four reactions in each cycle of fatty acid elongation are:
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Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA (in this case, (11Z)-icosenoyl-CoA or C20:1-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA ((13Z)-3-oxodocos-13-enoyl-CoA), releasing CO2.[2][5]
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First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-keto group of the 3-ketoacyl-CoA to a hydroxyl group, forming a (3R)-3-hydroxyacyl-CoA.[2] In the context of erucic acid synthesis, this step produces (3R,13Z)-3-hydroxydocosenoyl-CoA .
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Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water from the (3R)-3-hydroxyacyl-CoA, creating a trans-2,3-enoyl-CoA.[2][4] (3R,13Z)-3-hydroxydocosenoyl-CoA is the substrate for this enzymatic step.
-
Second Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA to form an elongated, saturated acyl-CoA, which in this pathway is (13Z)-docosenoyl-CoA (erucoyl-CoA).[2]
Therefore, (3R,13Z)-3-hydroxydocosenoyl-CoA is a key intermediate that is both a product of the first reduction step and the substrate for the subsequent dehydration step in the final elongation cycle leading to the formation of erucoyl-CoA.
Quantitative Data on Enzyme Activity
| Enzyme Family | Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism | Reference |
| 3-Ketoacyl-CoA Reductase (KCR) | KCR1 | 3-oxopalmitoyl-CoA | ~10 | Not Reported | Arabidopsis thaliana | |
| 3-Hydroxyacyl-CoA Dehydratase (HCD) | HACD1 | 3-hydroxypalmitoyl-CoA | Not Reported | Not Reported | Human | [6] |
| HACD2 | 3-hydroxypalmitoyl-CoA | Not Reported | Not Reported | Human | [7] |
Note: The provided data is for representative enzymes and substrates within the respective families. Kinetic parameters can vary significantly based on the specific enzyme isoform, substrate chain length and saturation, and experimental conditions.
Experimental Protocols
Heterologous Expression and Purification of 3-Ketoacyl-CoA Reductase (KCR) and 3-Hydroxyacyl-CoA Dehydratase (HCD)
This protocol is adapted from methods used for the expression and purification of mammalian thioesterases and other fatty acid metabolism enzymes.[8][9]
-
Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame of the target KCR or HCD gene and clone it into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a Bradford assay, aliquot, and store at -80°C.
-
In Vitro Enzyme Assays
4.2.1. 3-Ketoacyl-CoA Reductase (KCR) Activity Assay:
This assay measures the NADPH-dependent reduction of a 3-ketoacyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 200 µM NADPH, and 50 µM of a 3-ketoacyl-CoA substrate (e.g., 3-oxodocosenoyl-CoA).
-
Initiation: Start the reaction by adding the purified KCR enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculation: Calculate the specific activity based on the rate of NADPH consumption (extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
4.2.2. 3-Hydroxyacyl-CoA Dehydratase (HCD) Activity Assay:
This assay is typically performed in the reverse direction, measuring the hydration of a trans-2-enoyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and 100 µM of a trans-2-enoyl-CoA substrate.
-
Initiation: Start the reaction by adding the purified HCD enzyme.
-
Measurement: Monitor the decrease in absorbance at 263 nm (due to the disappearance of the trans-2-enoyl-CoA double bond) at a constant temperature.
-
Calculation: Calculate the specific activity based on the rate of substrate consumption.
Analysis of (3R,13Z)-3-Hydroxydocosenoyl-CoA by LC-MS/MS
This protocol is adapted from methods for the analysis of long-chain hydroxy fatty acids and acyl-CoAs.[3][10][11][12]
-
Sample Preparation:
-
For cellular or tissue samples, perform lipid extraction using a suitable method (e.g., Folch extraction).
-
For in vitro enzyme assays, stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
-
Derivatization (Optional but Recommended for Improved Sensitivity): Derivatize the hydroxyl group of the fatty acyl-CoA to enhance ionization efficiency and provide characteristic fragmentation patterns in MS/MS analysis.
-
LC Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode.
-
For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion (the molecular ion of the derivatized or underivatized (3R,13Z)-3-hydroxydocosenoyl-CoA) and a characteristic product ion.
-
-
Data Analysis: Quantify the amount of (3R,13Z)-3-hydroxydocosenoyl-CoA by comparing its peak area to that of a known concentration of an appropriate internal standard.
Visualizations
Metabolic Pathway
References
- 1. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression in Escherichia coli, purification and characterization of two mammalian thioesterases involved in fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
